molecular formula C15H22ClN3O B1399433 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1316221-17-6

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B1399433
CAS RN: 1316221-17-6
M. Wt: 295.81 g/mol
InChI Key: FQXPXWQGZGTEAQ-UHFFFAOYSA-N
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Description

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, also known as 6CPP, is a synthetic small molecule with a wide range of applications in scientific research. It is a member of the piperidine class of compounds and is a derivative of the pyrimidine class. 6CPP has been widely used in biochemical and physiological studies due to its ability to interact with various proteins and receptor systems.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Potapov et al. (2014) discusses the synthesis of various esters, which are related to the compound . These esters show potential for forming pyrimidin-4-ones, which could be structurally related to 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one (Potapov, A., Falaleev, A. V., Shikhaliev, K., & Shatalov, G. V., 2014).

Crystal Structure Analysis

  • Gzella et al. (1999) conducted an X-ray investigation of a compound structurally similar to our compound of interest. Their work provides insights into how the piperidine and pyrimidine rings interact, which could be relevant for understanding the physical properties of 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one (Gzella, A., Wrzeciono, U., & Pöppel, W., 1999).

Biomedical Applications

  • In the biomedical field, a study by Bhushan et al. (1975) discusses the synthesis of similar compounds which are used to enhance the lethal effect of phleomycin on Escherichia coli cultures. This suggests potential antimicrobial applications for compounds structurally related to our compound of interest (Bhushan, K., Brown, D. J., Lister, J., Stephanson, L., & Yoneda, F., 1975).

Molecular Docking and Receptor Binding Affinity

  • Parveen et al. (2017) synthesized compounds that are structurally analogous to 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, showing significant anti-proliferative activities and binding affinities in molecular docking studies. This indicates potential uses in drug development (Parveen, I., Ahmed, N., Idrees, D., Khan, P., & Hassan, M., 2017).

Antimicrobial and Cytotoxic Properties

  • Mokhtari and Pourabdollah (2013) explored the antimicrobial activities of piperidine derivatives against pathogenic bacteria and Candida species. Their findings suggest potential antimicrobial applications for similar compounds (Mokhtari, B., & Pourabdollah, K., 2013).

Conformational Analysis

properties

IUPAC Name

1-[3-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)15(2,3)4/h8,11H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXPXWQGZGTEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 4
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 5
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

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